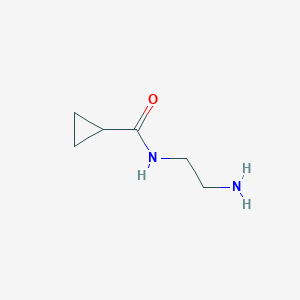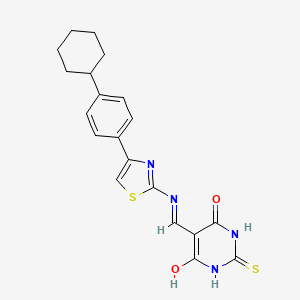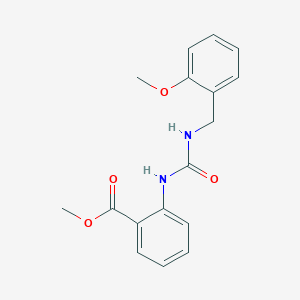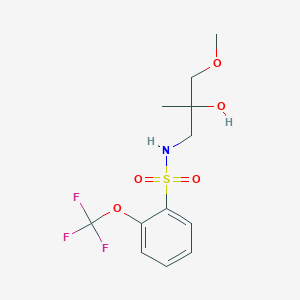
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide derivatives are a significant class of compounds due to their diverse biological activities and potential therapeutic applications. They often serve as key intermediates in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the amide coupling of benzenesulfonamide with various heterocyclic amines. For example, a series of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles demonstrated potent inhibitory activities in cell-based assays, indicating a robust synthetic strategy for developing inhibitors of specific cellular pathways (Kim et al., 2009).
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
A study by Makhaeva et al. (2020) synthesized hybrid compounds of 4-amino-2,3-polymethylene-quinoline linked to p-tolylsulfonamide, demonstrating potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with selectivity toward BChE. These compounds showed potential as multitarget anti-Alzheimer agents, capable of blocking AChE-induced β-amyloid aggregation, thereby exerting a disease-modifying effect. The compounds possessed low antioxidant activity and predicted good intestinal absorption, medium blood-brain barrier permeability, and medium cardiac toxicity risk, indicating promise for further development and optimization as multitarget anti-AD agents (Makhaeva et al., 2020).
Antimicrobial and Anticancer Agents
Ghorab et al. (2007) synthesized novel derivatives of 4-(quinolin-1-yl)-benzenesulfonamide and 4-(pyrimido[4,5-b]quinolin-10-yl)-benzenesulfonamide, which were evaluated for their in vitro cytotoxic screening against Ehrlich ascites carcinoma cells. Some compounds showed promising in vitro cytotoxic activity compared with doxorubicin, a reference drug. Additionally, one compound exhibited in vivo radio-protective activity against γ-irradiation in mice, suggesting potential as anticancer and radioprotective agents (Ghorab et al., 2007).
Fluorescent Probes for Biological Sensing
Kaushik et al. (2021) reported an organic molecule-based sensor capable of detecting multiple analytes such as moisture, warfare reagent (phosgene), and divalent (Cu2+) and trivalent (Fe3+) ions. This demonstrates the versatility of sulfonamide derivatives in sensing applications, where specific structural modifications allow for the detection of a wide range of chemical entities with high selectivity and sensitivity (Kaushik et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-fluoro-N-[3-(pentylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-2-3-6-13-21-18-19(23-17-8-5-4-7-16(17)22-18)24-27(25,26)15-11-9-14(20)10-12-15/h4-5,7-12H,2-3,6,13H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWVQVVXXFILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(3-(pentylamino)quinoxalin-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)
![2H-Benzotriazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496464.png)
![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)




![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)
![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)
![3-Methyl-6-piperidin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine;dihydrochloride](/img/structure/B2496483.png)
![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
